2-Bromo-5-(isopropylsulfonyl)benzoic acid
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Overview
Description
2-Bromo-5-(isopropylsulfonyl)benzoic acid is an organic compound with the molecular formula C10H11BrO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and isopropylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-chlorobenzoic acid to form 5-bromo-2-chlorobenzoic acid, which is then subjected to sulfonylation using isopropylsulfonyl chloride under suitable reaction conditions .
Industrial Production Methods
Industrial production of 2-Bromo-5-(isopropylsulfonyl)benzoic acid may involve large-scale bromination and sulfonylation reactions. The process typically requires careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(isopropylsulfonyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-(isopropylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-(isopropylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The bromine and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: A benzoic acid derivative with a methoxy group instead of an isopropylsulfonyl group.
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar structure but with a chlorosulfonyl group.
Uniqueness
2-Bromo-5-(isopropylsulfonyl)benzoic acid is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C10H11BrO4S |
---|---|
Molecular Weight |
307.16 g/mol |
IUPAC Name |
2-bromo-5-propan-2-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H11BrO4S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
BCMIJBJKGUGWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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